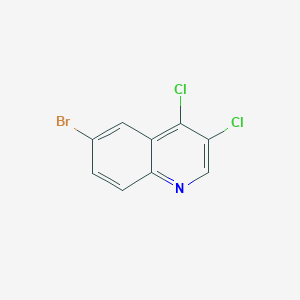

6-Bromo-3,4-dichloroquinoline

Beschreibung

Significance of the Quinoline (B57606) Scaffold as a Heterocyclic Building Block in Chemical Synthesis and Materials Science

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the architecture of countless organic molecules. researchgate.netresearchgate.net This nitrogen-containing heterocyclic aromatic compound is not merely a structural curiosity; it is a "privileged scaffold" in medicinal chemistry and a fundamental component in materials science. tulane.eduorientjchem.org Its prevalence stems from its versatile reactivity, allowing for a wide array of chemical modifications, and its inherent biological activity. mdpi.com

In the realm of chemical synthesis , the quinoline nucleus serves as a foundational structure for creating a diverse library of compounds. rsc.orgnih.gov Its aromatic system can undergo both electrophilic and nucleophilic substitution reactions, enabling chemists to tailor its properties for specific applications. researchgate.net The nitrogen atom within the ring imparts basicity and the ability to form coordination complexes with metals, further expanding its synthetic utility. ontosight.ai Renowned synthetic methodologies like the Skraup, Friedländer, and Doebner-von Miller reactions have been developed and refined over the years to construct the quinoline core, a testament to its importance. rsc.org

In materials science , quinoline derivatives are integral to the development of innovative materials. Their planar and electron-rich structure makes them suitable for applications in organic electronics, such as in the creation of dyes, pigments, and fluorescent materials. ontosight.ai The ability of quinolines to act as ligands in coordination chemistry allows for the formation of metal complexes with unique optical and electrical properties, opening doors for new technologies. ontosight.ai

The following table provides a snapshot of the key attributes of the quinoline scaffold:

{ "headers": [ {"name": "Property", "type": "STRING"}, {"name": "Description", "type": "STRING"}, {"name": "Significance", "type": "STRING"} ], "rows": [ {"cells": [ {"value": "Structure"}, {"value": "Fused benzene and pyridine rings"}, {"value": "Provides a rigid, planar, and aromatic framework."} ]}, {"cells": [ {"value": "Reactivity"}, {"value": "Undergoes electrophilic and nucleophilic substitutions"}, {"value": "Allows for extensive functionalization and derivatization."} ]}, {"cells": [ {"value": "Biological Activity"}, {"value": "Exhibits a broad spectrum of pharmacological effects"}, {"value": "Serves as a core structure in numerous approved drugs. researchgate.nettulane.edu"} ]}, {"cells": [ {"value": "Coordination Chemistry"}, {"value": "Nitrogen atom acts as a ligand for metal ions"}, {"value": "Enables the formation of novel organometallic complexes. ontosight.ai"} ]}, {"cells": [ {"value": "Optical Properties"}, {"value": "Many derivatives are fluorescent"}, {"value": "Useful in the development of dyes, sensors, and imaging agents. ontosight.ai"} ]} ] }

Rationale for Strategic Halogenation (Bromine and Chlorine) in Quinoline Systems for Research Applications

The deliberate introduction of halogen atoms, such as bromine and chlorine, onto the quinoline scaffold is a powerful strategy employed by chemists to modulate the molecule's properties. This "halogenation" is far from a random act; it is a calculated modification that can profoundly influence a compound's reactivity, biological activity, and material characteristics. mdpi.com

One of the primary reasons for halogenating quinolines is to alter their electronic properties . Halogens are electron-withdrawing groups, and their presence can significantly deactivate the quinoline ring, influencing the regioselectivity of subsequent chemical reactions. For instance, the dichloro substitution in 6-bromo-3,4-dichloroquinoline deactivates the ring, directing electrophilic attacks to specific positions.

Furthermore, halogenation can enhance a molecule's lipophilicity , or its ability to dissolve in fats and lipids. mdpi.com This is a critical factor in medicinal chemistry, as it can improve a drug's ability to cross cell membranes and reach its target within the body. mdpi.com The introduction of halogens can also lead to the formation of halogen bonds , a type of non-covalent interaction that can influence crystal packing and binding affinity to biological targets. nih.gov

In materials science, halogenation can be used to fine-tune the photophysical properties of quinoline derivatives. For example, the introduction of halogens can lead to enhanced fluorescence or even induce room-temperature phosphorescence. nih.govresearchgate.net These properties are highly sought after for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.

The strategic placement of halogens also provides synthetic handles for further functionalization through cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures.

Overview of Current Academic Research Trajectories for this compound and Analogues

Current research on this compound and its analogues is multifaceted, spanning medicinal chemistry, materials science, and synthetic methodology development.

In medicinal chemistry , this compound is a key intermediate in the synthesis of potential therapeutic agents. Its structure is a building block for compounds being investigated for their antimicrobial and anticancer properties. For example, it is a crucial component in the development of paltusotine, a non-peptide SST2 agonist. chemenu.com Researchers are actively exploring how modifications to the this compound scaffold affect biological activity against various pathogens and cancer cell lines.

In the field of materials science , research is focused on leveraging the unique electronic and photophysical properties of halogenated quinolines. There is interest in using compounds like this compound as components in the development of organic semiconductors and other electronic materials. chemscene.com

From a synthetic chemistry perspective, efforts are ongoing to develop more efficient and environmentally friendly methods for the synthesis of this compound and related compounds. researchgate.netrsc.org This includes the exploration of novel catalytic systems and reaction conditions to achieve high yields and regioselectivity. rsc.org

The table below summarizes the key research areas for this compound:

{ "headers": [ {"name": "Research Area", "type": "STRING"}, {"name": "Focus", "type": "STRING"}, {"name": "Key Applications/Goals", "type": "STRING"} ], "rows": [ {"cells": [ {"value": "Medicinal Chemistry"}, {"value": "Synthesis of bioactive molecules"}, {"value": "Development of new antimicrobial and anticancer agents; synthesis of paltusotine. chemenu.com"} ]}, {"cells": [ {"value": "Materials Science"}, {"value": "Exploitation of electronic and photophysical properties"}, {"value": "Creation of organic semiconductors and advanced materials. chemscene.com"} ]}, {"cells": [ {"value": "Synthetic Chemistry"}, {"value": "Development of efficient synthetic routes"}, {"value": "Improving yield, regioselectivity, and sustainability of synthesis. researchgate.netrsc.org"} ]} ] }

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-3,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDBPPHFTFARAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590585 | |

| Record name | 6-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-17-0 | |

| Record name | 6-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of 6 Bromo 3,4 Dichloroquinoline

Halogen Reactivity and Positional Effects on the Quinoline (B57606) System

The reactivity of the halogen atoms on the 6-bromo-3,4-dichloroquinoline scaffold is dictated by their position. The chlorine atoms at the C-3 and C-4 positions are attached to the electron-deficient pyridine (B92270) ring, while the bromine atom at C-6 is on the benzenoid ring. This fundamental difference governs their susceptibility to various types of chemical transformations.

Differential Reactivity of Bromine at C-6 Versus Chlorine at C-3 and C-4

In the this compound molecule, the three halogen atoms exhibit a clear hierarchy of reactivity that depends on the type of reaction being performed.

For nucleophilic aromatic substitution (SNAr) , the chlorine atoms on the pyridine ring are significantly more reactive than the bromine atom on the benzene (B151609) ring. The electron-withdrawing effect of the quinoline nitrogen atom makes the pyridine ring electron-deficient, particularly at the C-2 and C-4 positions. This electron deficiency activates halogens at these positions toward attack by nucleophiles. The chlorine at C-4 is the most reactive site due to its para-relationship with the ring nitrogen, which allows for effective stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The chlorine at C-3 is less activated than C-4 but is still more susceptible to nucleophilic attack than the C-6 bromine. The bromine at C-6, being on the carbocyclic ring, is comparatively unreactive toward nucleophiles under typical SNAr conditions.

Conversely, for palladium-catalyzed cross-coupling reactions , the reactivity order is inverted. The rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength of carbon-halogen bonds decreases in the order C-Cl > C-Br > C-I. Consequently, the weaker C-Br bond at the C-6 position is significantly more reactive than the stronger C-Cl bonds at C-3 and C-4. This allows for highly selective functionalization at the C-6 position while leaving the C-3 and C-4 chloro substituents intact.

This differential reactivity is summarized in the table below:

| Reaction Type | Most Reactive Site | Intermediate Site | Least Reactive Site | Governing Principle |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-4 (Chlorine) | C-3 (Chlorine) | C-6 (Bromine) | Electronic activation by ring nitrogen; stability of Meisenheimer intermediate. |

| Palladium-Catalyzed Cross-Coupling | C-6 (Bromine) | C-4 / C-3 (Chlorine) | C-4 / C-3 (Chlorine) | Carbon-halogen bond strength (C-Br < C-Cl). |

Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a primary pathway for derivatizing this compound, proceeding selectively at the C-4 position. The high electrophilicity of the C-4 carbon, induced by the adjacent ring nitrogen, facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Common transformations involve reactions with amines, alkoxides, and other nucleophiles. For instance, the reaction with primary or secondary amines leads to the formation of 4-aminoquinoline (B48711) derivatives, a scaffold present in many biologically active compounds. mdpi.com This reaction typically proceeds under thermal conditions, often in a polar solvent, and can be facilitated by the addition of a base to neutralize the HCl byproduct. mdpi.com

Another key SNAr transformation is the Finkelstein reaction, where the C-4 chlorine can be exchanged for another halogen, such as iodine. The synthesis of 6-bromo-4-iodoquinoline (B1287929) from 6-bromo-4-chloroquinoline (B1276899) using sodium iodide in acetonitrile (B52724) is a well-documented example of this selective substitution, highlighting the lability of the C-4 chloro group. researchgate.net

The table below illustrates typical SNAr reactions at the C-4 position of the quinoline core.

| Nucleophile | Product Type | Typical Conditions | Reference Principle |

|---|---|---|---|

| Primary/Secondary Amines (R¹R²NH) | 4-Amino-6-bromo-3-chloroquinolines | Heat, Polar Solvent (e.g., NMP, EtOH), +/- Base | Direct coupling of amines with 4-chloroquinolines. mdpi.com |

| Alkoxides (NaOR) | 4-Alkoxy-6-bromo-3-chloroquinolines | Alcohol solvent, Base (e.g., NaH) | Williamson ether synthesis analogue. |

| Sodium Iodide (NaI) | 6-Bromo-3-chloro-4-iodoquinoline | Acetonitrile, Heat | Finkelstein reaction on a related substrate. researchgate.net |

| Hydrazine (N₂H₄) | 6-Bromo-3-chloro-4-hydrazinylquinoline | Ethanol, Reflux | Formation of hydrazinyl derivatives. |

Electrophilic Aromatic Substitution Patterns on the Halogenated Benzene Ring of Quinoline

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly more challenging than nucleophilic substitution. The quinoline system is inherently electron-deficient and, under the strongly acidic conditions typical for EAS (e.g., nitration, halogenation), the ring nitrogen becomes protonated, further deactivating the entire heterocyclic system towards electrophilic attack. researchgate.net

The three existing halogen substituents (bromo and chloro) are also deactivating groups, albeit ortho-, para-directing. nih.gov Therefore, any electrophilic substitution would be expected to occur on the less deactivated benzene ring rather than the highly deactivated pyridinium (B92312) ring. The C-6 bromine atom would direct incoming electrophiles to the C-5 and C-7 positions. However, the combined deactivating effects of the three halogens and the protonated nitrogen make the reaction kinetically unfavorable, often requiring harsh conditions.

Due to this strong deactivation, there are few reported examples of direct EAS on this compound itself. However, studies on related quinoline systems provide insight into the expected regioselectivity. For instance, nitration of N-protected tetrahydroquinolines shows substitution occurs on the benzene ring, with the position influenced by the directing effects of the substituents. researchgate.net For this compound, theoretical considerations suggest that if a reaction were to occur, it would most likely yield the C-5 or C-7 substituted product, with the C-5 position being slightly more sterically accessible.

Carbon-Carbon Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions provide a powerful and highly selective method for functionalizing this compound. These reactions exploit the differential reactivity of the carbon-halogen bonds, allowing for precise modification at the C-6 position.

Suzuki-Miyaura Cross-Coupling with Aryl- and Vinylboronic Acids on Halogenated Quinoline Scaffolds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.org In the case of this compound, the reaction proceeds with high chemoselectivity at the C-6 position. The greater reactivity of the C-Br bond compared to the C-Cl bond towards palladium(0) oxidative addition ensures that coupling occurs exclusively at the bromine-substituted carbon, leaving the chlorines at C-3 and C-4 untouched. mdpi.comresearchgate.net

This selectivity allows for the synthesis of a wide range of 6-aryl and 6-vinyl substituted 3,4-dichloroquinolines. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water. wikipedia.orgharvard.edu This methodology is robust and tolerates a variety of functional groups on the incoming boronic acid, making it a cornerstone for building molecular complexity from the this compound scaffold.

The table below outlines representative Suzuki-Miyaura coupling reactions.

| Boronic Acid/Ester | Product Type | Typical Catalyst System | Reference Principle |

|---|---|---|---|

| Arylboronic acid (Ar-B(OH)₂) | 6-Aryl-3,4-dichloroquinoline | Pd(PPh₃)₄ / K₂CO₃ | Selective coupling at C-Br over C-Cl. mdpi.com |

| Vinylboronic acid (CH₂=CH-B(OH)₂) | 6-Vinyl-3,4-dichloroquinoline | Pd(dppf)Cl₂ / K₃PO₄ | Formation of styrenyl-type derivatives. wikipedia.org |

| Heteroarylboronic acid | 6-Heteroaryl-3,4-dichloroquinoline | Pd(PPh₃)₄ / Na₂CO₃ | Synthesis of bi-heterocyclic systems. mdpi.com |

| Alkyl Pinacol Boronic Ester | 6-Alkyl-3,4-dichloroquinoline | Pd₂(dba)₃ / FcPPh₂ / K₃PO₄ | Coupling with sp³-hybridized carbon centers. acs.org |

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Carbonylation)

Beyond the Suzuki coupling, other palladium-catalyzed reactions can be selectively employed to functionalize the C-6 position of this compound, again leveraging the higher reactivity of the C-Br bond.

The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the C-6 bromine with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base. Studies on dihaloquinolines, such as 2-bromo-4-iodo-quinoline, confirm that the reaction occurs preferentially at the most reactive halogen (I > Br > Cl), supporting selective coupling at C-6 for the target molecule. libretexts.org

The Heck reaction enables the formation of a new carbon-carbon bond between the C-6 position and an alkene, leading to 6-alkenyl-3,4-dichloroquinolines. wikipedia.org The reaction mechanism also involves the oxidative addition of palladium to the C-Br bond as the initial step, ensuring regioselectivity.

Palladium-catalyzed carbonylation reactions can be used to introduce a carbonyl group at the C-6 position. Using carbon monoxide (or a CO surrogate) and a suitable nucleophile (e.g., an alcohol or amine), bromoarenes can be converted into esters, amides, or carboxylic acids, providing a route to further functionalized quinoline derivatives. orgsyn.org

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Conditions | Selectivity Principle |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 6-Alkynyl-3,4-dichloroquinoline | Pd(PPh₃)₄, CuI, Amine Base | Preferential oxidative addition at C-Br. libretexts.org |

| Heck Reaction | Alkene (CH₂=CHR) | 6-Alkenyl-3,4-dichloroquinoline | Pd(OAc)₂, PPh₃, Base | Preferential oxidative addition at C-Br. wikipedia.org |

| Carbonylation | CO + Alcohol (R-OH) | Methyl 3,4-dichloroquinoline-6-carboxylate | Pd(OAc)₂, dppf, Base | Reactivity of bromoarenes in carbonylation. orgsyn.org |

Regioselectivity in Double Cross-Coupling of Dihaloquinolines

The selective functionalization of polyhalogenated heterocyclic compounds is a cornerstone of modern organic synthesis, enabling the generation of diverse molecular architectures from a single starting material. In the case of dihaloquinolines, the regioselectivity of sequential cross-coupling reactions is primarily dictated by the differential reactivity of the carbon-halogen bonds. The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the C–X bond down the group, which facilitates the initial oxidative addition step in the catalytic cycle.

For a molecule such as this compound, this principle suggests that the C-Br bond at the 6-position will be significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, than the C-Cl bonds at the 3- and 4-positions. nih.gov Consequently, a mono-functionalization can be selectively achieved at the C-6 position under carefully controlled reaction conditions, leaving the two chloro substituents intact for subsequent transformations.

Between the two chloro groups at positions 3 and 4, the C-4 chloro substituent is generally more activated towards nucleophilic attack and oxidative addition due to the electronic influence of the adjacent nitrogen atom in the quinoline ring. mdpi.com The nitrogen atom's electron-withdrawing nature makes the C-4 position more electrophilic. Therefore, in a sequential double cross-coupling reaction, the anticipated order of reactivity would be C-6 (Br) > C-4 (Cl) > C-3 (Cl). This differential reactivity allows for a stepwise introduction of different substituents at these three positions, providing a powerful strategy for creating complex quinoline derivatives.

While direct studies on the double cross-coupling of this compound are not extensively reported, research on related dihaloquinolines supports these general principles. For instance, in the case of 2,4-dichloroquinoline, regioselective alkynylation occurs preferentially at the C-2 position, which is also activated by the nitrogen atom. mdpi.com Similarly, studies on 2-chloro-6-bromoquinoline have demonstrated that the site of the initial cross-coupling can be tuned by the choice of catalyst and ligands, although the C-Br bond is generally more reactive. wikipedia.org

Table 1: General Reactivity Trends of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Relative Reactivity | Bond Dissociation Energy (Aryl-X, kcal/mol) |

| I | Highest | ~65 |

| Br | High | ~81 |

| Cl | Moderate | ~96 |

| F | Low | ~123 |

Heteroatom Derivatization and Cycloaddition Reactions

Functionalization at the Quinoline Nitrogen Atom (e.g., Protonation, Alkylation, Acylation)

The lone pair of electrons on the nitrogen atom of the quinoline ring imparts basic properties, making it susceptible to reactions with electrophiles.

Protonation: Quinolines are weak bases and readily undergo protonation in the presence of acids to form quinolinium salts. nih.gov This protonation significantly alters the electronic properties of the molecule, increasing its solubility in polar solvents and influencing the reactivity of the heterocyclic ring. The electron-withdrawing nature of the halogen substituents in this compound is expected to decrease the basicity of the nitrogen atom compared to unsubstituted quinoline.

Alkylation: The quinoline nitrogen can be readily alkylated by treatment with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to furnish quaternary quinolinium salts. nih.gov This N-alkylation introduces a permanent positive charge on the nitrogen atom, further modifying the electronic landscape of the molecule. The resulting quinolinium salts can serve as precursors for a variety of other derivatives and may exhibit unique biological activities.

Acylation: Acylation of the quinoline nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. However, the resulting N-acylquinolinium salts are often less stable than their N-alkyl counterparts and can be susceptible to hydrolysis, reverting to the parent quinoline and the corresponding carboxylic acid.

Click Chemistry for the Formation of Triazole-Quinoline Hybrids

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and highly efficient method for forging stable carbon-heteroatom bonds. researchgate.net This reaction allows for the facile synthesis of 1,2,3-triazole-linked molecular hybrids, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. mdpi.comnih.gov

The synthesis of triazole-quinoline hybrids from this compound can be envisioned through two primary synthetic routes. The first approach involves the introduction of an azide (B81097) functionality onto the quinoline core. This could potentially be achieved through a nucleophilic aromatic substitution of one of the more reactive chloro groups (likely at C-4) with sodium azide. The resulting azido-quinoline derivative can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired triazole-quinoline hybrid.

Alternatively, an alkyne group can be introduced onto the quinoline scaffold. A common method for this is the Sonogashira cross-coupling reaction, which would likely occur selectively at the more reactive C-6 bromo position. The resulting 6-alkynyl-3,4-dichloroquinoline can then undergo a CuAAC reaction with an organic azide to furnish the corresponding 1,4-disubstituted triazole adduct. This latter approach offers the advantage of leveraging the inherent reactivity of the C-Br bond for selective functionalization.

Table 2: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reaction Type | [3+2] Cycloaddition |

| Reactants | Terminal alkyne and an organic azide |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High yield, mild reaction conditions, high functional group tolerance, formation of a stable triazole linker |

Reactions Involving C-Halogen Bond Transformations for Further Functionalization

The presence of three halogen atoms with differing reactivities on the this compound scaffold provides a versatile platform for a wide range of further functionalization reactions beyond palladium-catalyzed cross-couplings.

Nucleophilic Aromatic Substitution (SNA r): The chloro groups at positions 3 and 4 are susceptible to nucleophilic aromatic substitution, particularly the C-4 chloro group, which is activated by the ring nitrogen. wikipedia.org This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse array of substituted quinolines. For example, reaction with primary or secondary amines can yield 4-aminoquinoline derivatives, a scaffold present in many biologically active compounds. Similarly, reaction with alkoxides or thiolates can lead to the corresponding ethers and thioethers.

Cyanation: The halogen atoms, especially the more reactive bromine at C-6, can be displaced by a cyanide group through reactions such as the Rosenmund-von Braun reaction (using CuCN) or palladium-catalyzed cyanation. The resulting cyanoquinolines are valuable intermediates that can be further transformed into carboxylic acids, amides, or amines.

The selective manipulation of the C-Br and C-Cl bonds based on their differential reactivity allows for a programmed and stepwise diversification of the this compound core, making it a valuable building block in the synthesis of complex heterocyclic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 3,4 Dichloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 6-Bromo-3,4-dichloroquinoline is predicted to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the inherent electronic nature of the heterocyclic ring.

The protons on the benzene (B151609) ring (H-5, H-7, and H-8) and the single proton on the pyridine (B92270) ring (H-2) will each produce a unique signal. The H-2 proton is expected to be the most deshielded due to its proximity to the nitrogen atom and the chlorine at position 3, likely appearing as a singlet in the downfield region of the spectrum. The protons on the carbocyclic ring will display characteristic splitting patterns based on their coupling with adjacent protons. H-5, being adjacent to the bromine at C-6, is expected to be a doublet. H-7 will likely appear as a doublet of doublets due to coupling with both H-5 and H-8. H-8, adjacent to the ring junction, is also expected to be a doublet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | s (singlet) | - |

| H-5 | 8.1 - 8.3 | d (doublet) | J = 2.0 - 2.5 |

| H-7 | 7.8 - 8.0 | dd (doublet of doublets) | J = 9.0 - 9.5, 2.0 - 2.5 |

| H-8 | 7.6 - 7.8 | d (doublet) | J = 9.0 - 9.5 |

Note: These are predicted values and may vary from experimental results.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the hybridization of the carbon and the nature of the attached atoms. The carbons bearing halogen atoms (C-3, C-4, and C-6) will be significantly influenced by their electronegativity. Quaternary carbons (C-4a, C-6, C-8a) will also be readily identifiable.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 135 - 137 |

| C-4 | 147 - 149 |

| C-4a | 128 - 130 |

| C-5 | 130 - 132 |

| C-6 | 120 - 122 |

| C-7 | 138 - 140 |

| C-8 | 125 - 127 |

| C-8a | 148 - 150 |

Note: These are predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Comprehensive Connectivity Elucidation

To unequivocally assign the proton and carbon signals and to establish the complete connectivity of the molecule, two-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the signal for H-2 would show a cross-peak with the signal for C-2.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the H-2 proton would be expected to show correlations to C-3 and C-4, while the H-5 proton would show correlations to C-4, C-6, and C-7. These correlations provide unambiguous evidence for the arrangement of the substituents on the quinoline ring.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the quinoline ring system and the carbon-halogen bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| 1200 - 1000 | In-plane C-H bending |

| 900 - 650 | Out-of-plane C-H bending |

| 850 - 750 | C-Cl stretching |

| 700 - 500 | C-Br stretching |

The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to the substitution pattern of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The presence of halogen substituents can cause a shift in the absorption maxima (λmax). The expected transitions are primarily π → π* transitions within the aromatic system.

Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Type of Transition |

| Ethanol | ~230-240, ~280-290, ~310-320 | π → π |

| Hexane | ~225-235, ~275-285, ~305-315 | π → π |

The spectrum would likely display multiple absorption bands, characteristic of the extended π-system of the quinoline core.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would provide its exact molecular weight.

A key feature of the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks. The most abundant peak will correspond to the ion containing ⁷⁹Br and two ³⁵Cl atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks will be indicative of the presence of one bromine and two chlorine atoms.

The fragmentation of the molecular ion would likely involve the loss of halogen atoms (Cl or Br) or the entire halogen substituent as a radical. The fragmentation pattern would provide further confirmation of the molecular structure.

Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 275/277/279/281 | Molecular ion cluster [C₉H₄⁷⁹/⁸¹Br³⁵/³⁷Cl₂N]⁺ |

| 240/242/244 | [M - Cl]⁺ |

| 196/198 | [M - Br]⁺ |

| 161 | [M - Br - Cl]⁺ |

| 126 | [M - Br - 2Cl]⁺ |

Note: The m/z values represent the major isotopes. The full spectrum would show a complex pattern due to isotopic combinations.

X-ray Crystallography for Solid-State Structural Determination and Conformation

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies reporting the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, atomic coordinates, and specific bond lengths and angles are not available at this time.

The determination of the three-dimensional atomic arrangement of this compound in the solid state through X-ray crystallography would be invaluable for a complete structural elucidation. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering definitive insights into the molecule's conformation. Furthermore, it would reveal the nature of intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.

While theoretical calculations can predict the geometry of an isolated molecule, experimental crystallographic data are essential for understanding its structure and interactions within a solid-state environment. The absence of this information for this compound represents a gap in the comprehensive characterization of this compound. Future crystallographic studies would be necessary to provide these critical structural details.

A comprehensive review of scientific literature reveals a notable absence of dedicated computational and theoretical studies specifically for the chemical compound This compound . While extensive research employing computational methods exists for various quinoline derivatives, the specific data required to detail the molecular geometry, electronic structure, and spectroscopic predictions for this compound is not available in published research.

Computational chemistry is a powerful tool for predicting the properties of molecules. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to investigate the characteristics of chemical compounds. For many related quinoline structures, such as 6-chloroquinoline, researchers have successfully applied these methods to gain insights into their behavior. These studies typically involve:

Density Functional Theory (DFT) Calculations: Used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) in the gas phase and to understand the molecule's electronic structure. dergipark.org.trresearchgate.net This analysis often includes calculating vibrational wavenumbers, which correspond to the frequencies of molecular vibrations and can be compared with experimental spectroscopic data like FT-IR and Raman spectra. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT used to predict the electronic absorption spectra (like UV-Vis spectra) by calculating the energies of electronic transitions within the molecule. dergipark.org.trresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis: MEP maps illustrate the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis: This method provides detailed insights into the bonding and electronic structure, including the analysis of charge transfer between different parts of a molecule. ijcce.ac.ir

Despite the common application of these theoretical methods to similar compounds, specific peer-reviewed articles or database entries containing this detailed computational data for this compound could not be identified. Consequently, the creation of data tables and in-depth research findings for its optimized geometry, vibrational assignments, electronic absorption spectra, FMO, MEP, and NBO analyses is not possible at this time. Further experimental and computational research is required to characterize this particular compound.

Computational Chemistry and Theoretical Studies of 6 Bromo 3,4 Dichloroquinoline

Investigation of Halogen Substituent Effects on Chemical Reactivity Descriptors

The introduction of halogen substituents onto the quinoline (B57606) core profoundly influences the molecule's electronic structure and, consequently, its chemical reactivity. In the case of 6-Bromo-3,4-dichloroquinoline, the presence of three halogen atoms—one bromine and two chlorine atoms—at positions 6, 3, and 4, respectively, leads to significant alterations in its chemical reactivity descriptors. These effects can be systematically investigated using computational chemistry, particularly with methods rooted in Density Functional Theory (DFT).

Halogens generally exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). For quinoline derivatives, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic system. This withdrawal stabilizes the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies on various halogenated quinolines consistently demonstrate that the introduction of halogen atoms lowers the energy of both the HOMO and LUMO. For instance, a comparative study on quinoline and 5,7-dichloro-8-hydroxy-2-methylquinoline revealed that the chloro substituents significantly impact the electronic properties. arabjchem.org Similarly, computational analysis of 6-chloroquinoline has shown that chlorine substitution alters the reactive nature of the quinoline moiety. researchgate.net

The key chemical reactivity descriptors that are affected by halogen substitution include:

HOMO and LUMO Energies: The energies of the frontier molecular orbitals are crucial in determining the chemical behavior of a molecule. The HOMO energy (EHOMO) is related to the electron-donating ability, while the LUMO energy (ELUMO) corresponds to the electron-accepting ability. For this compound, the strong electron-withdrawing nature of the three halogen atoms is expected to result in significantly lower EHOMO and ELUMO values compared to unsubstituted quinoline. A lower EHOMO indicates a reduced tendency to donate electrons, making the molecule less susceptible to electrophilic attack. Conversely, a lower ELUMO suggests a higher propensity to accept electrons, enhancing its reactivity towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov While both HOMO and LUMO energies are lowered by halogenation, the extent of this stabilization can vary. Research on substituted quinolines suggests that electron-withdrawing groups can modulate the HOMO-LUMO gap. acs.orgacs.org In the case of this compound, the cumulative effect of the three halogens is anticipated to influence the energy gap, which in turn affects its stability and reactivity profile.

Global Chemical Reactivity Descriptors: These descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of chemical reactivity. The primary descriptors include:

Electronegativity (χ): Defined as χ = -(EHOMO + ELUMO)/2, it measures the ability of a molecule to attract electrons. Due to the presence of electronegative halogens, this compound is expected to have a high electronegativity value.

Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO)/2, it represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap results in greater chemical hardness, indicating higher stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η), it indicates the ease of electron transfer.

Electrophilicity Index (ω): Given by ω = χ²/2η, this parameter quantifies the electrophilic nature of a molecule. The high electronegativity and expected modulation of chemical hardness by the halogen substituents would likely result in a significant electrophilicity index for this compound, highlighting its susceptibility to nucleophilic attack.

The following table summarizes the general trends observed for the effect of halogen substituents on the chemical reactivity descriptors of the quinoline nucleus, based on computational studies of related compounds.

| Chemical Reactivity Descriptor | Effect of Halogen Substitution | Anticipated Trend for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Decreases (becomes more negative) | Significantly Lowered |

| LUMO Energy (ELUMO) | Decreases (becomes more negative) | Significantly Lowered |

| HOMO-LUMO Energy Gap (ΔE) | Modulated (can increase or decrease depending on position and nature of halogen) | Altered, reflecting changes in kinetic stability |

| Electronegativity (χ) | Increases | High |

| Chemical Hardness (η) | Generally Increases | High |

| Electrophilicity Index (ω) | Increases | High |

Research Applications and Broader Impact in Chemical Science

6-Bromo-3,4-dichloroquinoline as a Strategic Synthetic Intermediate

Halogenated quinolines are widely recognized as versatile intermediates in organic synthesis due to their ability to undergo various cross-coupling and substitution reactions. researchgate.netnih.gov The presence of multiple halogen atoms on this compound provides several reaction sites for building molecular complexity.

Contributions to Materials Science Research

The rigid, aromatic structure of the quinoline (B57606) nucleus makes it an attractive component for advanced functional materials. Quinoline-based compounds are explored for their unique electronic and photophysical properties. researchgate.net

Application in Catalysis Research (as a ligand or component of catalytic systems)

Quinoline derivatives have been widely used as ligands in organometallic catalysis due to the coordinating ability of the nitrogen atom. researchgate.netacs.org These ligands can influence the reactivity and selectivity of metal centers in various catalytic transformations.

While this compound has not been specifically reported as a ligand, related quinoline structures are known to form stable complexes with transition metals like palladium and copper. mdpi.comnih.gov The electronic properties of the quinoline ligand, which can be tuned by substituents, are critical to the performance of the resulting catalyst. mdpi.com For instance, quinoline-based ligands have been used to create palladium(II) complexes that catalyze hydrogenation reactions. nih.gov Furthermore, the π-stacking interactions of quinoline moieties can play a role in the formation of supramolecular catalytic assemblies. rsc.org The halogen atoms on this compound could be used to further functionalize the molecule, potentially creating novel bidentate or polydentate ligands for asymmetric catalysis or other specialized applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 927801-17-0 | sigmaaldrich.com |

| Molecular Formula | C₉H₄BrCl₂N | sigmaaldrich.com |

| Molecular Weight | 276.94 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | HBDBPPHFTFARAO-UHFFFAOYSA-N | sigmaaldrich.com |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | sigmaaldrich.com |

Structure-Activity Relationship (SAR) Studies in Related Quinoline Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For quinoline scaffolds, extensive SAR studies have been conducted to develop new therapeutic agents. These studies have revealed that the type and position of substituents on the quinoline ring are critical determinants of a compound's efficacy and side-effect profile nih.gov.

Halogenated quinolines, in particular, have been a significant focus of research. Investigations into a diverse class of halogenated phenazines, which led to a scaffold hop to quinoline agents, have resulted in the discovery of potent antibacterial and biofilm-eradicating compounds nih.gov. The synthetic tunability of the halogenated quinoline (HQ) scaffold allows for extensive analogue synthesis and microbiological studies, which have uncovered unique antibacterial profiles nih.gov. For instance, studies have shown that certain HQs exhibit enhanced activity against specific pathogens like Methicillin-resistant Staphylococcus epidermidis (MRSE) nih.gov.

In the context of antitumor agents, SAR studies on halogenated 2-amino-4H-pyrano[3,2-h]quinolines have shown that substitution at the 4, 6, and 9-positions with specific halogen atoms, along with the molecule's lipophilicity, can increase its potency against various cancer cell lines semanticscholar.org. The hydrophobic properties of halogenated quinolines (HQLs) have been found to dominate their toxicity, with the presence of bulky halogen atoms at positions 2, 3, 4, 5, 6, and 7 significantly increasing toxic effects researchgate.net.

The table below summarizes key findings from SAR studies on various halogenated quinoline derivatives.

| Quinoline Derivative Class | Key SAR Finding | Biological Activity |

| Fluoroquinolones | A halogen (F or Cl) at the C8-position improves oral absorption and activity against anaerobes nih.gov. | Antibacterial |

| Halogenated Quinolines (HQs) | The synthetically tunable HQ scaffold allows for the discovery of unique antibacterial profiles nih.gov. | Antibacterial, Biofilm-eradicating |

| 2-amino-4H-pyrano[3,2-h]quinolines | Substitution with specific halogens at the 4, 6, and 9-positions enhances activity semanticscholar.org. | Antitumor |

| General Haloquinolines (HQLs) | Halogen atoms with large volume at positions 2, 3, 4, 5, 6, and 7 significantly increase toxicity researchgate.net. | Toxic (Vibrio fischeri) |

Impact of Halogen Substitution Patterns on Molecular Interactions and Chemical Properties

The specific pattern of halogen substitution on a quinoline ring profoundly influences its molecular interactions and physicochemical properties, which in turn dictates its biological activity. Halogen atoms can alter a molecule's size, shape, lipophilicity, and electronic distribution, thereby affecting how it binds to biological targets.

The introduction of halogen substituents can increase the binding affinity of quinoline derivatives to proteins like human serum albumin (HSA), primarily through enhanced hydrophobic interactions mdpi.comresearchgate.net. Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, a related heterocyclic system, showed that substitution with halogen atoms on the benzene (B151609) ring increased the interaction with HSA, and the binding affinity strengthened as the atomic number of the halogen increased mdpi.comresearchgate.net. This is significant because interactions with plasma proteins can affect the distribution and availability of a drug.

Halogen bonding, a non-covalent interaction involving the electrophilic region on a halogen atom (the σ-hole), also plays a crucial role. The strength of halogen bonds generally correlates with the polarizability of the halogen atom (I > Br > Cl > F) and the magnitude of its positive electrostatic potential researchgate.net. These interactions are highly directional and contribute to the stability of complexes between the halogenated compound and its biological target researchgate.net. For instance, molecular dynamics simulations have shown that halogenated quinoline derivatives form stable interactions with enzymes like MAO-A and MAO-B through a combination of hydrogen bonding, halogen interactions, and van der Waals forces nih.gov.

The impact of halogen substitution is summarized in the interactive table below.

| Property Affected | Impact of Halogen Substitution | Underlying Principle |

| Lipophilicity | Generally increases, affecting solubility and membrane permeability. | Halogens are more lipophilic than hydrogen. |

| Protein Binding | Can enhance binding affinity to proteins like HSA mdpi.comresearchgate.net. | Increased hydrophobic interactions. |

| Target Binding | Can form stabilizing halogen bonds with target molecules nih.gov. | Formation of a positive σ-hole on the halogen atom researchgate.net. |

| Electronic Properties | Alters the electron density of the aromatic ring system. | Halogens are electronegative but can also donate electron density through resonance. |

| Biological Activity | Modulates activity; e.g., cytotoxicity of organoruthenium 8-hydroxyquinolines acs.org. | Combination of steric, electronic, and hydrophobic effects. |

Design Principles for Novel Quinoline-Based Chemical Probes

The quinoline scaffold is a highly attractive structure for the development of chemical probes due to its synthetic versatility and inherent fluorescence properties nih.govcrimsonpublishers.com. Chemical probes are small molecules used to study and manipulate biological systems. The rational design of effective quinoline-based probes follows several key principles to ensure high affinity, target selectivity, and utility in complex biological environments researchgate.net.

A primary design principle is modularity. A well-designed probe scaffold allows for systematic modification of different parts of the molecule to fine-tune its properties. For example, a highly modular quinoline-based probe can be engineered with three distinct domains: one for compound polarization, another for tuning photophysical properties (like fluorescence wavelength and brightness), and a third for introducing structural diversity for various applications nih.gov. This approach enables the rapid, combinatorial development of diverse fluorophores from commercially available starting materials nih.gov.

Key principles for designing quinoline-based probes include:

Target Selectivity : The probe must interact specifically with its intended biological target to avoid off-target effects and ensure that the observed signal is meaningful researchgate.net.

Tunable Photophysical Properties : For fluorescent probes, the ability to control properties like absorption/emission wavelengths, quantum yield, and sensitivity to the local environment (e.g., pH or polarity) is crucial nih.govcrimsonpublishers.com. The nitrogen atom in the quinoline ring is often used to monitor interactions with target molecules through changes in fluorescence nih.gov.

Biocompatibility and Solubility : Probes must be non-toxic to cells at the concentrations used and sufficiently soluble in aqueous media to be effective in biological systems acs.org. Unsubstituted quinolines can be toxic, so modifications are often necessary to improve biocompatibility acs.org.

Cell Permeability : For intracellular targets, the probe must be able to cross the cell membrane researchgate.net.

Synthetic Accessibility : The synthesis of the probe should be straightforward and amenable to high-throughput screening to facilitate the rapid discovery of optimized probes nih.gov.

The application of these principles has led to the development of quinoline-based fluorescent probes for live-cell imaging, sensing intracellular pH, and visualizing specific organelles like lipid droplets nih.govcrimsonpublishers.com.

Future Directions and Emerging Research Avenues for 6 Bromo 3,4 Dichloroquinoline

Development of Novel and Sustainable Synthetic Routes for High-Yield and Purity Production

The demand for greener and more efficient chemical processes is driving research into novel synthetic routes for 6-bromo-3,4-dichloroquinoline. Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, strong acids, and produce significant waste. rsc.org Future research will focus on developing methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of exploration include:

Metal-Free Synthesis: There is a growing interest in metal-free synthetic pathways to avoid contamination of the final product with residual metals, which is particularly crucial for pharmaceutical applications. mdpi.com These methods often utilize readily available and less toxic reagents.

Catalytic Systems: The development of novel catalysts, including metal nanoparticles, is a promising avenue for enhancing reaction efficiency and selectivity under milder conditions. nih.gov Research into reusable catalysts will also contribute to the sustainability of the synthetic process.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave and ultrasound irradiation can significantly reduce reaction times, improve yields, and in some cases, enable solvent-free reactions, thereby minimizing environmental impact. rsc.orgresearchgate.net

One-Pot Multicomponent Reactions: Designing synthetic strategies that involve the simultaneous reaction of three or more starting materials in a single pot (multicomponent reactions) offers a highly efficient and atom-economical approach to complex molecules like this compound. researchgate.net

These innovative approaches aim to provide more sustainable and cost-effective methods for the large-scale production of high-purity this compound.

Exploration of Advanced Reactivity Profiles and Selective Derivatization under Mild Conditions

The three distinct halogen substituents on the this compound scaffold (a bromine at the 6-position and two chlorines at the 3- and 4-positions) offer a rich platform for selective functionalization. Future research will delve into the nuanced reactivity of each position to enable precise chemical modifications under mild conditions.

Promising areas of investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium complexes to catalyze cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions on halogenated quinolines is a well-established yet continually evolving field. researchgate.net Future work will focus on developing more active and selective catalysts that can differentiate between the bromo and chloro substituents, allowing for sequential and site-specific modifications.

C-H Bond Functionalization: Direct functionalization of the C-H bonds of the quinoline ring is a powerful strategy that avoids the need for pre-functionalized starting materials. rsc.orgnih.gov Developing methods for the selective C-H functionalization of this compound will open up new avenues for creating novel derivatives.

Regioselective Halogenation and Derivatization: Research into metal-free, regioselective halogenation techniques will allow for the introduction of additional functional groups at specific positions on the quinoline core. rsc.orgrsc.org Furthermore, exploring electrophile-driven cyclization reactions can lead to the synthesis of highly functionalized and complex quinoline derivatives. nih.gov

Mild Catalytic Conditions: A significant trend is the move towards diversity-oriented synthesis under mild catalytic conditions, which allows for the creation of a wide array of structurally diverse compounds for various applications. nih.gov

By understanding and controlling the reactivity of this compound, chemists can unlock a vast chemical space for the design and synthesis of novel molecules with tailored properties.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet the potential industrial demand for this compound and its derivatives, scalable and efficient production methods are essential. Flow chemistry and automated synthesis are emerging as powerful tools to achieve these goals.

Future developments in this area will likely involve:

Continuous Flow Synthesis: Transitioning from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for higher yields and purity. researchgate.netvapourtec.comrsc.org The development of continuous flow methods for the synthesis of quinolines is an active area of research. researchgate.net

Scalable Tandem Processes: Integrating multiple reaction steps into a single, continuous flow process (tandem reactions) can significantly streamline the synthesis and reduce the need for intermediate purification steps. vapourtec.com

Automated Reaction Optimization: Automated systems can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, and residence time) to quickly identify the optimal conditions for the synthesis of this compound.

Integration of Computational Tools: The use of computational modeling to predict reaction outcomes and guide the design of flow chemistry setups will accelerate the development of robust and scalable synthetic processes. mdpi.com

The adoption of these technologies will be crucial for the efficient and cost-effective production of this compound on a larger scale. researchgate.net

Deeper Computational Modeling of Reaction Mechanisms and Complex Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules. nih.gov Deeper computational modeling of this compound will provide invaluable insights into its reactivity and properties.

Future computational studies will likely focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to investigate the detailed mechanisms of various reactions involving this compound, such as nucleophilic substitution, cross-coupling reactions, and halogen-bond-catalyzed reductions. acs.orgacs.org This understanding can aid in the design of more efficient and selective synthetic methods.

Prediction of Spectroscopic and Electronic Features: Computational methods can accurately predict spectroscopic properties (e.g., NMR, IR) and electronic features (e.g., HOMO-LUMO energy levels, molecular electrostatic potential) of this compound and its derivatives. bohrium.comdergipark.org.trnih.gov

Structure-Property Relationships: By systematically studying a range of derivatives in silico, researchers can establish clear structure-property relationships, which is crucial for the rational design of new molecules with desired characteristics. rsc.org

Exploring Chemical Reactivity: Fukui functions and other reactivity descriptors derived from DFT calculations can be used to predict the most reactive sites in the molecule, guiding synthetic efforts towards selective functionalization. nih.gov

These computational approaches will accelerate the discovery and development of new applications for this compound by providing a theoretical framework to guide experimental work.

Role in Advanced Materials with Tunable Optoelectronic and Catalytic Properties

The unique electronic structure of the quinoline scaffold, combined with the presence of multiple halogen atoms, makes this compound a promising building block for the development of advanced materials with tunable properties.

Emerging research in this area includes:

Optoelectronic Materials: Functionalized quinolines are being investigated for their potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. nih.govresearchgate.net The ability to tune the electronic properties of the quinoline core through derivatization allows for the design of materials with specific absorption and emission characteristics. chemrxiv.org

Catalysis: Quinoline derivatives can act as ligands in organometallic catalysis, influencing the activity and selectivity of the metal center. nih.gov The development of novel this compound-based ligands could lead to new catalytic systems for a variety of chemical transformations.

Pharmacologically Active Hybrids: The quinoline moiety is a privileged scaffold in medicinal chemistry, found in numerous drugs. nih.govchemenu.com By functionalizing this compound with other pharmacologically active groups, it is possible to create hybrid molecules with dual modes of action or improved therapeutic profiles.

The versatility of the this compound core provides a rich platform for the creation of novel materials with a wide range of potential applications in electronics, catalysis, and medicine.

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-3,4-dichloroquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential halogenation of the quinoline core. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF), followed by chlorination at positions 3 and 4 using POCl₃ or SOCl₂ under reflux conditions. Optimization of stoichiometry (e.g., excess halogenating agents) and temperature control (60–100°C) is critical to minimize side products like over-halogenated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. The bromine atom at position 6 induces deshielding of adjacent protons (δ ~8.5–9.0 ppm), while chlorine atoms at positions 3 and 4 split aromatic signals due to anisotropic effects.

- Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms the molecular ion peak (expected [M+H]⁺ ~260–265 m/z).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity and monitor degradation products. Retention times should align with standards .

Q. How can researchers mitigate stability issues during storage of this compound?

The compound is light-sensitive and prone to decomposition under humid conditions. Store in amber vials at –20°C under inert gas (argon or nitrogen). Regular stability assays (e.g., TLC or HPLC every 3–6 months) are advised to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during further functionalization of this compound?

Conflicting data on substitution reactions (e.g., Suzuki coupling or nucleophilic aromatic substitution) often arise from solvent polarity and catalyst choice. For instance, Pd(PPh₃)₄ in THF favors coupling at the bromine site, while Pd(dppf)Cl₂ in DMF may activate chlorine positions. Computational modeling (DFT calculations) of electron density maps can predict reactive sites, validated by comparative kinetic studies .

Q. How does the halogen substitution pattern influence the compound’s biological activity, and how can toxicity be assessed?

The bromine and chlorine atoms enhance electrophilicity, potentially increasing interaction with biological targets (e.g., kinase inhibitors). Toxicity profiling should include:

- In vitro assays : Cytotoxicity (MTT assay) in HEK293 or HepG2 cells.

- In vivo studies : Acute toxicity (LD₅₀) in rodent models (e.g., intravenous administration at 50–100 mg/kg). Note that related compounds like 2-amino-3,4-dichloroquinoline show LD₅₀ values of ~56 mg/kg in mice, suggesting similar handling precautions .

Q. What methodological challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Impurities like dehalogenated byproducts or dimerized species require advanced techniques:

- LC-MS/MS : Detects sub-1% impurities via multiple reaction monitoring (MRM).

- X-ray Crystallography : Resolves structural ambiguities in crystalline impurities.

- Isotopic Labeling : Use of deuterated solvents or ¹³C-labeled precursors aids in tracking reaction pathways .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported purity levels (e.g., 96% vs. 98%) across suppliers?

Variations arise from differences in analytical methods (e.g., HPLC vs. GC) or calibration standards. Cross-validate purity using orthogonal techniques (e.g., NMR integration vs. elemental analysis) and source certificates of analysis (COA). For critical applications, repurification via preparative HPLC is recommended .

Q. Why do computational predictions of reactivity sometimes conflict with experimental results?

Many models neglect solvent effects or steric hindrance from adjacent halogens. Hybrid approaches combining DFT with molecular dynamics (MD) simulations improve accuracy. Experimental validation through substituent scrambling (e.g., replacing Br with I) can clarify electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.